molecular formula C14H22N2O5 B1417040 L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1604040-21-2

L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B1417040
CAS RN: 1604040-21-2
M. Wt: 298.33 g/mol
InChI Key: SLQZIXQGZUTAFY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the formula C14H22N2O5 and a molecular weight of 298.33 . It’s used for research purposes .


Molecular Structure Analysis

The SMILES representation of this compound is CCCC (N [C@@H] (CC (C)C)C (ON1C (CCC1=O)=O)=O)=O . This provides a textual representation of the compound’s structure.

Scientific Research Applications

1. Immunological Applications

L-Leucine methyl ester, a derivative of L-Leucine, N-(1-oxobutyl)-, has been studied for its impact on immune cells. Thiele and Lipsky (1985) found that it can remove natural killer (NK) cell function from human peripheral blood mononuclear cells via a lysosomally mediated mechanism, indicating its potential in regulating immune responses Thiele & Lipsky, 1985.

2. Polymer Science

In the field of polymer science, amino acid-containing polyacetylenes like L-Leucine−phenylacetylene adducts have been synthesized and studied for their properties, such as hydrogen bonding and chirality transcription Cheuk et al., 2003. These studies contribute to the development of new materials with unique structural and functional properties.

3. Bioconjugation Studies

L-Leucine derivatives have been used in bioconjugation studies, with Köster et al. (2008) demonstrating the preparation of ferrocenyl triazole amino acid and peptide bioconjugates using L-Leucine methyl ester. These conjugates have been characterized for their electrochemical properties and potential applications in biosensing and drug delivery Köster et al., 2008.

4. Medicinal Chemistry

In medicinal chemistry, modifications of L-Leucine and its derivatives have been explored for various biological activities. For instance, Khayyat and Amr (2014) synthesized a series of peptides using L-Leucine methyl ester and evaluated their antimicrobial, anti-inflammatory, and anticancer activities Khayyat & Amr, 2014.

5. Metabolic Engineering

The modification of metabolic pathways to enhance the production of L-Leucine is another area of research. Wang et al. (2020) engineered Corynebacterium glutamicum to increase the bioconversion productivity of L-Leucine, showcasing its significance in biotechnological applications Wang et al., 2020.

Safety and Hazards

The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed and the person should be moved out of the dangerous area . It’s important to consult a physician and show the safety data sheet .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(butanoylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-4-5-11(17)15-10(8-9(2)3)14(20)21-16-12(18)6-7-13(16)19/h9-10H,4-8H2,1-3H3,(H,15,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZIXQGZUTAFY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC(C)C)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC(C)C)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 3
Reactant of Route 3
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 4
Reactant of Route 4
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 5
Reactant of Route 5
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 6
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.